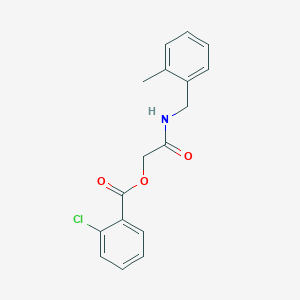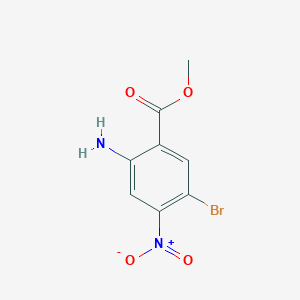![molecular formula C14H8Cl2N4O4S B2695599 5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole CAS No. 2415454-03-2](/img/structure/B2695599.png)
5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole is a chemical compound that has been extensively studied for its diverse applications in scientific research. It is a benzodiazole derivative that has been synthesized using various methods, and its mechanism of action has been explored in detail.
作用机制
The mechanism of action of 5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole involves the formation of a covalent bond between the compound and thiol groups in biological molecules such as proteins and peptides. This covalent bond formation results in a change in the fluorescence properties of the compound, which can be used for the detection of thiols in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it can cause oxidative stress and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole is its high selectivity for thiol groups, which makes it an ideal fluorescent probe for the detection of thiols in biological samples. Additionally, it has low toxicity and can be used at low concentrations. However, one of the limitations of this compound is its sensitivity to pH and temperature, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole in scientific research. One of the potential applications is in the development of new fluorescent probes for the detection of thiols in biological samples. Additionally, it can be used as a photosensitizer for the treatment of cancer in combination with other therapies. Furthermore, the synthesis of new metal complexes using this compound as a ligand can lead to the development of new catalysts with potential applications in material science. Overall, the diverse applications of this compound make it a promising compound for further research and development.
合成方法
5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-amino-5,6-dichlorobenzimidazole with 2,4-dinitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using column chromatography.
科学研究应用
5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole has been widely used in scientific research for its diverse applications. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
属性
IUPAC Name |
5,6-dichloro-2-(2,4-dinitrophenyl)sulfanyl-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O4S/c1-18-11-6-9(16)8(15)5-10(11)17-14(18)25-13-3-2-7(19(21)22)4-12(13)20(23)24/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIPGYKHCSPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2695517.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)


![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)
